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Compound of Interest

Compound Name: Quinolin-6-yl methanesulfonate
Cat. No.: B11882365
Get Quote
\ J

Structural Analysis & Spin System

Quinolin-6-yl mesylate consists of a quinoline bicyclic aromatic system substituted at the 6-
position with a methanesulfonate (mesylate) group.

e Formula:

¢ Molecular Weight: 223.25 g/mol

o Key Functional Group: Mesylate (-OSO_2CH_3) — A diagnostic spectroscopic handle.
Spin System Breakdown:

* Proton A (Mesylate Methyl): An isolated methyl group attached to a sulfonyl moiety. It
appears as a sharp singlet integrating to 3H.

* Proton B (H2): The most deshielded proton on the pyridine ring (adjacent to Nitrogen).

¢ Protons C, D (H4, H8): Typically downfield due to the electron-deficient nature of the
quinoline ring.
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e Protons E, F (H5, H7): These protons are highly sensitive to the substitution at C6.

Converting the electron-donating phenol (-OH) to the electron-withdrawing mesylate (-OMs)

causes a distinct downfield shift (deshielding) of these specific signals.

Comparative NMR Data: Product vs. Precursor

The most reliable method to confirm synthesis is tracking the disappearance of the phenolic -

OH and the appearance of the mesylate methyl singlet.

Table 1:

H NMR Chemical Shift Comparison

. Quinolin-6-yl 6-Hydroxyquinoline Shift Trend (

Proton Assignment
Mesylate (Product) (Precursor) )

Solvent Ccbcl DMSO-d Solvent Dependent
-0SO
CH 3.22 ppm (s, 3H) Absent Diagnostic Peak
(Methyl)
-OH (Phenol) Absent 10.05 ppm (br s) Disappears

H2 (Pyridine)

8.94 ppm (dd)

8.67 ppm (dd)

Downfield (+0.27)

H4 / H8 (Overlapping)

8.61 ppm (d, 2H)

8.14/7.89 ppm

Significant

Deshielding

H5 (Ortho to subst.)

7.76 ppm (d)

7.17 - 7.41 ppm

Downfield (Inductive

Effect)

Downfield (Inductive
H7 (Ortho to subst.) 7.61 ppm (dd) 7.34 ppm

Effect)
H3 (Pyridine) 7.45 ppm (dd) 7.41 ppm Minimal Change
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Note on Solvents: 6-Hydroxyquinoline is often analyzed in DMSO-d

due to poor solubility in chloroform. The mesylate product is highly soluble in CDCI

, allowing for sharper resolution of coupling constants.

Table 2:

C NMR Characteristic Peaks (CDCI

)
Chemical Shift (
Carbon Type Notes
)
Mesylate Methyl (-CH
37.6 ppm Key confirmation peak.
)
Most deshielded aromatic
C2 (Ar-CH) 151.0 ppm
carbon.
C-O (Ipso C6) 146.7 ppm Shifted due to O-sulfonylation.
_ 136.0, 131.9, 128.4, 124.2, _ o
Aromatic CH Typical quinoline backbone.

122.0,119.4

Detailed Signal Assignment & Logic
The Diagnostic Singlet (3.22 ppm)

The methyl protons of the mesylate group are chemically equivalent and isolated from the
aromatic spin system.

e Observation: A sharp singlet at 3.22 ppm (in CDCI
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» Validation: Integration must be exactly 3.0 relative to the aromatic proton H2 (1.0).
e Common Impurity Check:
o Mesyl Chloride:

3.6 ppm.
o Methanesulfonic Acid (MsOH):
2.8 - 3.0 ppm (variable).

o Aryl Mesylate (Product):

3.1-3.3 ppm.

The "Deshielding" Shift (Aromatic Region)

The conversion of -OH to -OMs inverts the electronic character of the substituent.

¢ Phenol (-OH): Strong Resonance Donor (+R). Increases electron density at Ortho (H5, H7)
and Para positions. This shields these protons, moving them upfield (lower ppm).

¢ Mesylate (-OMs): Inductive Withdrawer (-1). Decreases electron density on the ring.[1] This
deshields the protons, moving them downfield (higher ppm).

¢ Result: You will observe the signals for H5 and H7 moving from ~7.2-7.3 ppm in the starting
material to 7.6-7.8 ppm in the product.

Visualization of Logic & Workflow

The following diagram illustrates the assignment logic and the structural relationship between
the protons and their NMR signals.
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Diagnostic NMR Signals (CDCI3)

. . Methyl Singlet
‘""""""d&i;;'lgr;é:;l'ﬁgs;i;[;'s' t'n‘lgt'u'r;""""""" Direct Correlation 3.22 ppm (3H)

-1 Effect (Deshielding)

Quinoline Core Attached at C6 > Mesylate Group
(Bicyclic System) (-OSO2Me)

___________ Deshielded by N )
__________________________________________ H2 (Adj. to N)
8.94 ppm (1H)

| H5, H7 (Ortho to OMs)
| 7.61-7.76 ppm

Click to download full resolution via product page

Caption: Logical correlation between the chemical structure of quinolin-6-yl mesylate and its
diagnostic NMR signals.

Experimental Protocol for Characterization

To ensure reproducible spectra suitable for publication or regulatory filing, follow this
standardized protocol.

Step 1: Sample Preparation

« Isolate the product via extraction (DCM/Water) and dry thoroughly under high vacuum to
remove traces of DCM (singlet at 5.30 ppm) or water.

» Weigh 10-15 mg of Quinolin-6-yl mesylate.
» Dissolve in 0.6 mL of CDCI

(Chloroform-d, 99.8% D).

o Note: Ensure the solvent is acid-free. Acidity can broaden the nitrogen-adjacent proton
(H2).

Step 2: Acquisition Parameters (Standard 400/500 MHz)
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Pulse Sequence: Standard 1H zg30.

Scans (NS): 16 or 32 (sufficient for >10 mg).

Relaxation Delay (D1): 1.0 - 2.0 seconds.

Spectral Width: -2 to 14 ppm.

Step 3: Processing & Integration

e Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.
o Referencing: Set the residual CHCI

peak to 7.26 ppm.

e Integration:

o Set the region 3.10 - 3.30 ppm (Methyl singlet) to integral 3.00.

o Verify that the aromatic region (7.4 - 9.0 ppm) integrates to 6.00 total protons.
Step 4: Purity Calculation

Common Impurity: Check for 6-Hydroxyquinoline (broad peaks >9 ppm) or MsCI (singlet ~3.6
ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
e 2. chem.libretexts.org [chem.libretexts.org]

» To cite this document: BenchChem. [Comprehensive Characterization Guide: Quinolin-6-yl
Mesylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11882365/docs#comprehensive-characterization-
guide-quinolin-6-yl-mesylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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